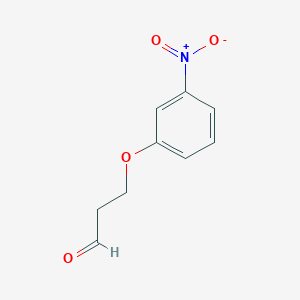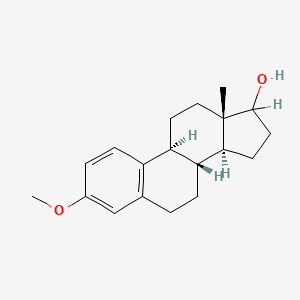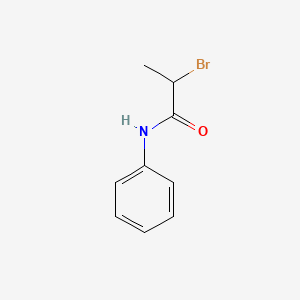
2-Bromo-N-phenylpropanamide
Descripción general
Descripción
2-Bromo-N-phenylpropanamide is a chemical compound with the molecular formula C9H10BrNO . It is an intermediate in the synthesis of Diampromide Hydrochloride, which is a ring-opened analog of Fentanyl . Fentanyl is an opioid analgesic with potency similar to morphine .
Synthesis Analysis
Enantiomeric 2-bromopropanamides react with primary, secondary, or tertiary aliphatic amines in toluene at room temperature, yielding the corresponding secondary or tertiary amino, or quaternary ammonium amide . The supernatant was pipetted from the formed AgBr and EtZNHZ+CF3S03-, concentrated, and purified by column chromatography .Molecular Structure Analysis
The molecular weight of this compound is 228.09 . The linear formula of this compound is CH3CH (Br)CONHC6H5 .Chemical Reactions Analysis
This compound is an intermediate in the synthesis of Diampromide Hydrochloride . It reacts with primary, secondary, or tertiary aliphatic amines in toluene at room temperature .Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a melting point of 98-102 °C .Aplicaciones Científicas De Investigación
Rotational Isomers and Hartwig Asymmetric Cyclizations
- 2-Bromo-N-phenylpropanamide has been used to study rotational preferences in N-(2-bromo-4,6-dimethylphenyl)-N-methyl 2-phenylpropanamide, a model for precursors in Hartwig asymmetric oxindole cyclizations. These studies have implications for asymmetric synthesis in organic chemistry (Mandel et al., 2013).
Antipyrine Derivatives Synthesis and Analysis
- Research on antipyrine derivatives, specifically 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, has involved synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. This research contributes to the understanding of molecular interactions in pharmaceutical compounds (Saeed et al., 2020).
Photochemical Reactions in Organic Synthesis
- Studies have investigated the photochemical reactions of different N-(2-acylphenyl)-2-bromo-2-methylpropanamides, exploring their potential in organic synthesis, particularly in photocyclization processes (Nishio et al., 2005).
Antimicrobial Activity Analysis
- Research has been conducted on the antimicrobial activity of this compound derivatives, providing insights into their efficacy against various microbial strains (Grishchuk et al., 2013).
Solubility and Solvent Effect Studies
- The solubility of compounds like 1-(2-bromo-phenyl)-pyrrole-2,5-dione in various solvents has been studied, contributing to the understanding of solubility characteristics important in pharmaceutical formulation and chemical processes (Li et al., 2019).
Investigation of Anti-Inflammatory Potential
- Compounds like (2E)-N-(2-bromo-5-fluorophenyl)-3-phenylprop-2-enamide have been investigated for their anti-inflammatory potential, offering insights into new therapeutic avenues for inflammation-related disorders (Hošek et al., 2019).
Conformational Analysis and Vibrational Spectroscopy
- The electronic properties and vibrational mode couplings of 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide have been studied, contributing to the understanding of molecular properties in compounds structurally analogous to paracetamol (Viana et al., 2017).
Antimalarial Activity Insights
- Studies on N-phenyl-substituted cinnamanilides, including (2E)-N-(2-bromo-5-fluorophenyl)-3-phenylprop-2-enamide, have provided valuable insights into their antimalarial activity, which is crucial in the search for new antimalarial drugs (Kos et al., 2022).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that this compound is an intermediate in the synthesis of diampromide hydrochloride , a ring-opened analog of Fentanyl , which is an opioid analgesic with potency similar to morphine
Mode of Action
It’s known that enantiomeric 2-bromopropanamides react with primary, secondary, or tertiary aliphatic amines in toluene at room temperature, yielding the corresponding secondary or tertiary amino, or quaternary ammonium amide . The reaction can yield products in high yield and enantiomeric excess (e.e.) when the reacting amines are good nucleophiles .
Biochemical Pathways
Given its role as an intermediate in the synthesis of opioid analgesics , it can be inferred that it may influence the opioid signaling pathway
Result of Action
Given its role as an intermediate in the synthesis of opioid analgesics , it can be inferred that it may have analgesic effects
Propiedades
IUPAC Name |
2-bromo-N-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-7(10)9(12)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPUMGDCQYPOSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801023340 | |
| Record name | 2-Bromo-N-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801023340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42308-20-3, 94347-34-9 | |
| Record name | 2-Bromo-N-phenylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42308-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propionanilide, 2-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042308203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 42308-20-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179502 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-N-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801023340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-N-phenylpropionamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-tert-butyl 3-(((2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-4-(3-hydroxy-3-methylbut-1-yn-1-yl)-1H-imidazo[4,5-c]pyridin-7-yl)oxy)methyl)piperidine-1-carboxylate](/img/structure/B3431905.png)
amine](/img/structure/B3431912.png)
![2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B3431915.png)
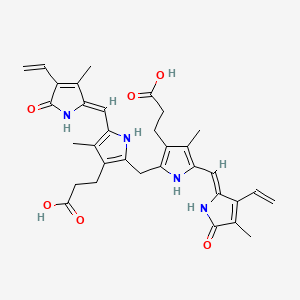


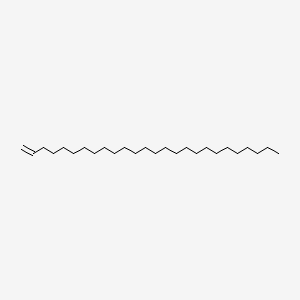

![3-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B3431954.png)
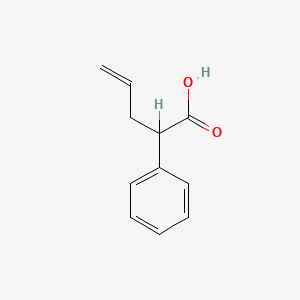
![5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B3431972.png)

